1-Phenylpyrimidin-2(1H)-one
Overview
Description
1-Phenylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring with a phenyl group attached to the first carbon and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpyrimidin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-phenylurea with formamide under acidic conditions. The reaction typically proceeds as follows:
Reactants: N-phenylurea and formamide
Catalyst: Acid (e.g., hydrochloric acid)
Conditions: Heating the mixture to 150-200°C for several hours
Another method involves the condensation of benzamidine with ethyl formate, followed by cyclization:
Reactants: Benzamidine and ethyl formate
Catalyst: Base (e.g., sodium ethoxide)
Conditions: Refluxing the mixture in ethanol
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can yield 1-phenylpyrimidin-2-amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound N-oxide
Reduction: 1-Phenylpyrimidin-2-amine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-Phenylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidin-4(3H)-one: Similar structure but with the keto group at the fourth position.
1-Phenylpyrimidin-4(1H)-one: Similar structure but with the keto group at the fourth position.
1-Phenyl-2-pyridone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
1-Phenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-phenylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDGUDTESIUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384768 | |
Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-13-3 | |
Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of organometallic reagent influence the regioselectivity of reactions with 1-phenylpyrimidin-2(1H)-one?
A: Research indicates that the steric bulk of the organometallic reagent plays a crucial role in determining the major product formed during reactions with this compound []. For instance, using methylmagnesium iodide, a less bulky Grignard reagent, leads to the preferential formation of 4,6,6-trimethyl-1-phenyl-3,6-dihydropyrimidin-2(1H)-one. Conversely, employing methyllithium, a smaller and more reactive organolithium reagent, primarily yields 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one []. This difference in regioselectivity highlights the importance of carefully considering the steric properties of the organometallic reagent when planning synthetic routes involving this compound.
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